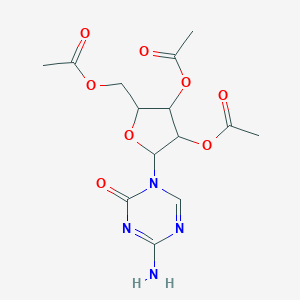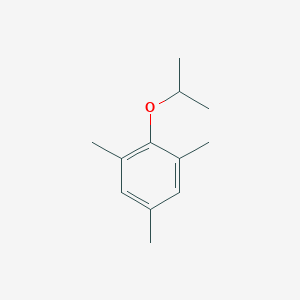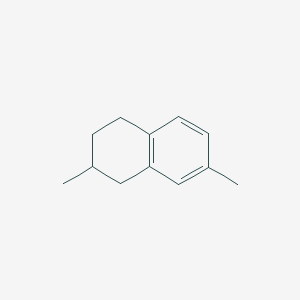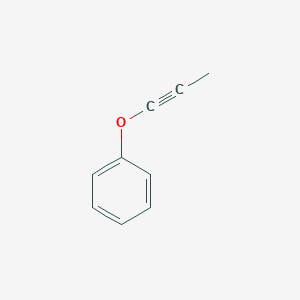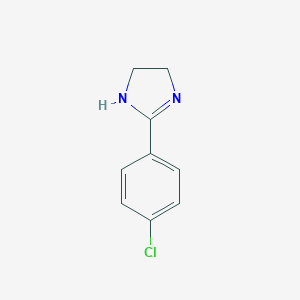
2-(4-chlorophényl)-4,5-dihydro-1H-imidazole
Vue d'ensemble
Description
Le 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole est un composé organique hétérocyclique qui présente un cycle imidazole substitué par un groupe 4-chlorophényle.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets and cause significant changes . For instance, indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds showed improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities were also reported .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various environmental factors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole implique généralement la réaction de la 4-chloroaniline avec le glyoxal en présence d'acétate d'ammonium. La réaction est réalisée sous reflux dans l'éthanol, conduisant à la formation du cycle imidazole .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation et la chromatographie sur colonne sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés imidazole correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydroimidazole.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle et le cycle imidazole.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés imidazole substitués, qui peuvent avoir différents groupes fonctionnels attachés aux cycles phényle ou imidazole.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la croissance microbienne, ce qui explique ses effets antimicrobiens . Les voies et les cibles moléculaires exactes peuvent varier en fonction de l'application spécifique et des dérivés utilisés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-bromophényl)-4,5-dihydro-1H-imidazole
- 2-(4-fluorophényl)-4,5-dihydro-1H-imidazole
- 2-(4-méthylphényl)-4,5-dihydro-1H-imidazole
Unicité
Le 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole est unique en raison de la présence du groupe 4-chlorophényle, qui confère des propriétés électroniques et stériques spécifiques. Ces propriétés peuvent influencer la réactivité du composé et son interaction avec les cibles biologiques, le distinguant de ses analogues .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWMBLBTZAVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299300 | |
| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-52-4 | |
| Record name | 13623-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole synthesized according to the research?
A1: The research paper describes a novel synthetic route to obtain 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. [] The process starts with the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. These imidates are then reacted with ethylenediamine to yield the desired 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. This synthetic approach offers a facile and efficient method for obtaining this specific N-heterocycle.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


